The synthesis of 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol involves several key steps, typically including:
The precise conditions (temperature, solvent, catalysts) for these reactions can significantly affect yield and purity, often requiring optimization through trial and error.
The molecular structure of 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol can be described as follows:
The compound participates in several chemical reactions relevant to its function as an impurity in pharmaceuticals:
The mechanism of action for 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol is closely tied to its role as an impurity in Montelukast Sodium. It may interact with biological targets similarly to Montelukast, potentially affecting leukotriene receptor pathways involved in inflammatory responses.
Research indicates that impurities can affect both efficacy and safety profiles of pharmaceuticals; thus, understanding their mechanisms is crucial for drug development.
Physical properties such as melting point, boiling point, and spectral data (NMR, MS) are essential for characterization. For example:
The primary applications of 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3